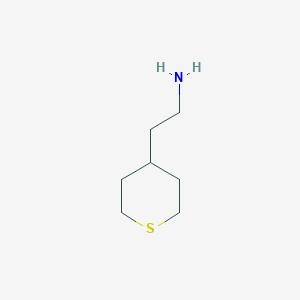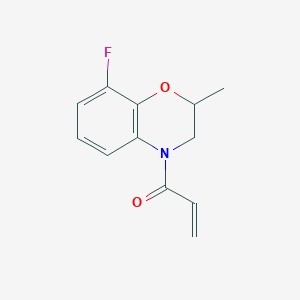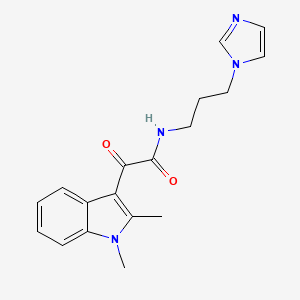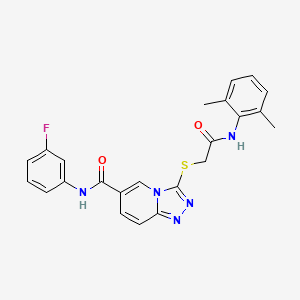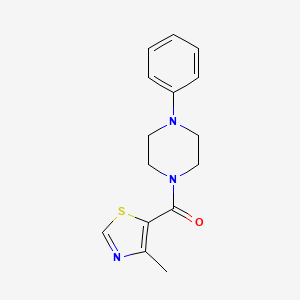![molecular formula C21H28N2O3S2 B2736376 5-(1-((4-Ethoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine CAS No. 2034311-54-9](/img/structure/B2736376.png)
5-(1-((4-Ethoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a piperidine ring, a sulfonyl group, and a tetrahydrothieno[3,2-c]pyridine ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through a series of reactions involving the formation of the piperidine ring and the attachment of the sulfonyl group .Molecular Structure Analysis
The molecular structure of this compound can be elucidated using various spectroscopic techniques, such as 1H-NMR, 13C-NMR, IR, and EI-MS .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, a similar compound has a molecular weight of 358.4 g/mol.Scientific Research Applications
Pyridine Derivatives as Insecticides
Pyridine derivatives, including compounds with structural similarities to the mentioned chemical, have been explored for their insecticidal properties. For instance, certain pyridine compounds have shown significant insecticidal activity against cowpea aphid, with one derivative performing about four times better than the commercial insecticide acetamiprid. These findings suggest potential agricultural applications for pyridine-based compounds in pest management strategies (Bakhite et al., 2014).
Arylsulfonamide Derivatives in CNS Disorders
Arylsulfonamide derivatives of (aryloxy)ethyl piperidines have been investigated for their selectivity and multifunctional profiles against various receptors, including the 5-HT7 receptor. Research indicates these compounds' potential in treating complex diseases, highlighting their applications in developing treatments for central nervous system (CNS) disorders (Canale et al., 2016).
Antimicrobial Activity of Heterocycles
The synthesis and antimicrobial activity of new heterocycles based on sulfonamido moieties have been explored, indicating that these compounds possess promising antimicrobial properties. Such research underscores the potential pharmaceutical applications of pyridine derivatives in developing new antimicrobial agents (El‐Emary et al., 2002).
Applications in Corrosion Inhibition
Piperidine derivatives have been investigated for their corrosion inhibition efficiencies on iron, utilizing quantum chemical calculations and molecular dynamics simulations. This research has applications in materials science, particularly in developing new corrosion inhibitors for industrial applications (Kaya et al., 2016).
Future Directions
properties
IUPAC Name |
5-[1-(4-ethoxy-3-methylphenyl)sulfonylpiperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S2/c1-3-26-20-5-4-19(14-16(20)2)28(24,25)23-11-6-18(7-12-23)22-10-8-21-17(15-22)9-13-27-21/h4-5,9,13-14,18H,3,6-8,10-12,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPVWGITZCODOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CCC4=C(C3)C=CS4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2736299.png)
![1-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2736301.png)
![7-tert-Butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B2736304.png)
![2-({[5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2736305.png)

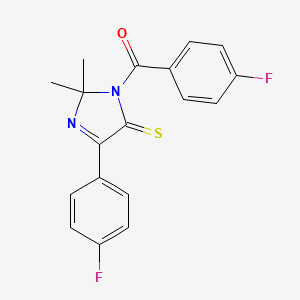
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2736308.png)

